molecular formula C20H19Cl2NO4 B4650694 2-(3,4-dichlorophenyl)-2-oxoethyl 4-[(2,5-dimethylphenyl)amino]-4-oxobutanoate

2-(3,4-dichlorophenyl)-2-oxoethyl 4-[(2,5-dimethylphenyl)amino]-4-oxobutanoate

Cat. No. B4650694
M. Wt: 408.3 g/mol
InChI Key: CMTHRIWGUCVUQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,4-dichlorophenyl)-2-oxoethyl 4-[(2,5-dimethylphenyl)amino]-4-oxobutanoate, also known as DDAOB, is a chemical compound that has been widely used in scientific research. DDAOB is a member of the class of oxoesters and has been synthesized through various methods.

Mechanism of Action

2-(3,4-dichlorophenyl)-2-oxoethyl 4-[(2,5-dimethylphenyl)amino]-4-oxobutanoate is a fluorogenic probe that can detect ROS through a mechanism involving the oxidation of the dimethylphenylamine moiety. The oxidation of the dimethylphenylamine moiety leads to the formation of a highly fluorescent product, which can be detected using fluorescence microscopy or spectroscopy.
Biochemical and Physiological Effects
2-(3,4-dichlorophenyl)-2-oxoethyl 4-[(2,5-dimethylphenyl)amino]-4-oxobutanoate has been shown to have minimal toxicity and does not interfere with cellular metabolism. The probe has been used to detect ROS in a variety of cell types, including neurons, endothelial cells, and cancer cells. 2-(3,4-dichlorophenyl)-2-oxoethyl 4-[(2,5-dimethylphenyl)amino]-4-oxobutanoate has also been used to study the effects of antioxidants and other compounds on ROS levels in cells.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-(3,4-dichlorophenyl)-2-oxoethyl 4-[(2,5-dimethylphenyl)amino]-4-oxobutanoate as a fluorescent probe for ROS detection is its high sensitivity and specificity. The probe can detect ROS in living cells and tissues with high accuracy and can be used to study ROS dynamics in real-time. However, one limitation of 2-(3,4-dichlorophenyl)-2-oxoethyl 4-[(2,5-dimethylphenyl)amino]-4-oxobutanoate is its susceptibility to photobleaching, which can reduce the fluorescence signal over time.

Future Directions

For the use of 2-(3,4-dichlorophenyl)-2-oxoethyl 4-[(2,5-dimethylphenyl)amino]-4-oxobutanoate as a fluorescent probe for ROS detection include the development of more stable and photostable derivatives of the probe. Additionally, the use of 2-(3,4-dichlorophenyl)-2-oxoethyl 4-[(2,5-dimethylphenyl)amino]-4-oxobutanoate in combination with other probes and imaging techniques may provide a more comprehensive understanding of ROS dynamics in living cells and tissues. Finally, the application of 2-(3,4-dichlorophenyl)-2-oxoethyl 4-[(2,5-dimethylphenyl)amino]-4-oxobutanoate in the study of oxidative stress in various disease models may provide new insights into the pathogenesis and treatment of these diseases.

Scientific Research Applications

2-(3,4-dichlorophenyl)-2-oxoethyl 4-[(2,5-dimethylphenyl)amino]-4-oxobutanoate has been used in scientific research as a fluorescent probe for the detection of reactive oxygen species (ROS) in living cells and tissues. ROS are highly reactive molecules that can cause damage to DNA, proteins, and lipids. The ability of 2-(3,4-dichlorophenyl)-2-oxoethyl 4-[(2,5-dimethylphenyl)amino]-4-oxobutanoate to detect ROS has made it a valuable tool in the study of oxidative stress and its role in various diseases.

properties

IUPAC Name

[2-(3,4-dichlorophenyl)-2-oxoethyl] 4-(2,5-dimethylanilino)-4-oxobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19Cl2NO4/c1-12-3-4-13(2)17(9-12)23-19(25)7-8-20(26)27-11-18(24)14-5-6-15(21)16(22)10-14/h3-6,9-10H,7-8,11H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMTHRIWGUCVUQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CCC(=O)OCC(=O)C2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19Cl2NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4-Dichlorophenyl)-2-oxoethyl 4-(2,5-dimethylanilino)-4-oxobutanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(3,4-dichlorophenyl)-2-oxoethyl 4-[(2,5-dimethylphenyl)amino]-4-oxobutanoate
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2-(3,4-dichlorophenyl)-2-oxoethyl 4-[(2,5-dimethylphenyl)amino]-4-oxobutanoate
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2-(3,4-dichlorophenyl)-2-oxoethyl 4-[(2,5-dimethylphenyl)amino]-4-oxobutanoate
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2-(3,4-dichlorophenyl)-2-oxoethyl 4-[(2,5-dimethylphenyl)amino]-4-oxobutanoate
Reactant of Route 5
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2-(3,4-dichlorophenyl)-2-oxoethyl 4-[(2,5-dimethylphenyl)amino]-4-oxobutanoate
Reactant of Route 6
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2-(3,4-dichlorophenyl)-2-oxoethyl 4-[(2,5-dimethylphenyl)amino]-4-oxobutanoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.